Tri-Functional Orthogonality vs. Symmetrical Diacid and Symmetrical Diester: Quantified by Number of Chemically Distinct Reactive Sites
Monomethyl 5-Amino-Isophthalate (C₉H₉NO₄) contains three chemically distinct reactive centers: a primary aromatic amine (–NH₂), a free carboxylic acid (–COOH), and a methyl ester (–COOCH₃). 5-Aminoisophthalic acid (diacid, C₈H₇NO₄) contains one –NH₂ and two chemically identical –COOH groups, yielding only two distinct reactive site types . Dimethyl 5-aminoisophthalate (C₁₀H₁₁NO₄) contains one –NH₂ and two chemically identical methyl ester groups, again supplying only two distinct site types . The monomethyl ester thus provides three orthogonal handles (3 vs. 2), enabling sequential, protecting‑group‑free derivatization such as amide formation at the acid while the ester remains intact, or selective ester hydrolysis/aminolysis independent of the amine .
| Evidence Dimension | Number of chemically distinct reactive functional groups |
|---|---|
| Target Compound Data | 3 (free –NH₂, free –COOH, –COOCH₃) |
| Comparator Or Baseline | 5-Aminoisophthalic acid: 2 (–NH₂, two identical –COOH); Dimethyl 5-aminoisophthalate: 2 (–NH₂, two identical –COOCH₃) |
| Quantified Difference | 50 % more orthogonal reaction handles (3 vs. 2), enabling sequential chemo‑selective transformations without protecting‑group introduction |
| Conditions | Structural analysis based on molecular formula (C₉H₉NO₄ vs. C₈H₇NO₄ vs. C₁₀H₁₁NO₄) and established pKa/reactivity hierarchy: –COOH (pKa ~ 3.5) > –NH₃⁺ (pKa ~ 4.6) > –COOCH₃ |
Why This Matters
The third orthogonal site eliminates the need for protection/deprotection steps in multi‑step synthetic sequences, directly reducing step count and improving atom economy for route scouting chemists.
